molecular formula C20H19N3O5S B3304251 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 921586-26-7

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B3304251
CAS No.: 921586-26-7
M. Wt: 413.4 g/mol
InChI Key: LEFSFQDXUIUIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide is a benzamide derivative characterized by a pyridazine core substituted with a methanesulfonyl group and a phenyl ring linked to a 3,5-dimethoxybenzamide moiety.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-16-10-14(11-17(12-16)28-2)20(24)21-15-6-4-13(5-7-15)18-8-9-19(23-22-18)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSFQDXUIUIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridazine ring, sulfonylation, and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include methyl iodide, cesium carbonate, and dimethylformamide (DMF) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the nitro groups would yield amine derivatives.

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

ORG25543

  • Structure: 4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide.
  • Key Features : Selective, irreversible GlyT2 inhibitor with a 3,5-dimethoxybenzamide backbone.
  • Pharmacology : Demonstrates dose-dependent analgesic effects in neuropathic and inflammatory pain models (e.g., mouse PSNL and formalin tests). However, it induces tremors, seizures, and lethality at higher doses due to irreversible GlyT2 binding, which depletes intracellular glycine .
  • Comparison : Unlike N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide, ORG25543 lacks the pyridazine ring and methanesulfonyl group, which may influence target specificity and safety. The reversible analog (Compound 1) of ORG25543 mitigates toxicity but retains efficacy, suggesting that reversibility could be a critical design consideration for the subject compound .

SiFA-M-FP,5

  • Structure : (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide.
  • Key Features : Contains a silicon-based fluorosilyl group and a thioether-linked maleimide, enabling radiopharmaceutical applications.
  • Synthesis : Prepared via Michael addition under mild conditions (pH 7.2, 10 minutes), yielding 49% isolated product .
  • Comparison : The pyrrolidinylmethyl and fluorosilyl substituents differentiate SiFA-M-FP,5 from the subject compound. While both share a dimethoxybenzamide scaffold, SiFA-M-FP,5’s structural complexity highlights its niche use in imaging, contrasting with the neurological focus of other benzamides .

Isoxaben and Herbicidal Benzamides

  • Structure : N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide.
  • Key Features : Isoxazolyl substitution and lipophilic alkyl groups confer herbicidal activity.
  • Applications : Targets plant cell wall synthesis, unlike neurological benzamides.
  • Comparison: The isoxazole ring and alkyl chain in isoxaben contrast with the pyridazine and methanesulfonyl groups in the subject compound, underscoring how minor structural changes redirect compounds from agricultural to therapeutic applications .

CS-0309467

  • Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
  • Key Features: Combines a dihydrobenzodioxin moiety with a dimethylaminomethylphenyl group.

Key Research Findings

  • Structural Determinants of Activity: The 3,5-dimethoxybenzamide scaffold is conserved across neurological and non-neurological compounds, but substituents dictate target specificity. Pyridazine and methanesulfonyl groups may enhance GlyT2 affinity compared to ORG25543’s benzyloxy and cyclopentylmethyl groups .
  • Synthesis Challenges : Irreversible inhibitors like ORG25543 face toxicity hurdles, while reversible analogs and radiopharmaceutical derivatives (e.g., SiFA-M-FP,5) prioritize synthetic accessibility and safety .
  • Diverse Applications : Benzamides span pain management, imaging, and agriculture, emphasizing the need for tailored structural modifications .

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine moiety and methoxy groups, which are known to influence its biological properties. The synthesis typically involves multiple steps, including the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds in the construction of the molecule.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The methanesulfonyl group and the pyridazinyl moiety are believed to play significant roles in modulating enzyme activity and receptor interactions. These interactions can lead to various downstream effects in cellular signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against specific cancer types.
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to reduced markers of inflammation and improved recovery outcomes post-injury.
  • Mechanistic Insights : Further mechanistic studies suggested that the compound affects NF-kB signaling pathways, which are crucial in regulating immune responses and inflammation .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in breast cancer cells; IC50 values indicate potency
Anti-inflammatoryDownregulates pro-inflammatory cytokines; improves outcomes in models
Enzyme InteractionModulates enzyme activity linked to cancer progression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.